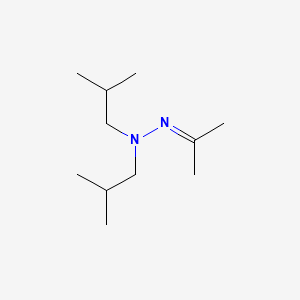
Acetone diisobutylhydrazone
Cat. No. B8492707
Key on ui cas rn:
52835-12-8
M. Wt: 184.32 g/mol
InChI Key: PTVAXZOEUGRZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03943132
Procedure details


A solution was prepared which comprised 206 g diisobutylamine (1.60 mole), 36 g an aqueous solution containing 19.1% by weight NH3 (0.40 mole), 92.6 g acetone (1.60 mole), 41 g acetonitrile (1.00 mole), and 96 g metanol, in which 2.4 g of the disodium salt of ethylenediaminetetracetic acid and 0.4 g ammonium acetate were dissolved. The solution was brought to 50° C, and within the space of half an hour 38.9 g oxygenated water containing 70% by weight H2O2 (0.80 mole) were introduced. The reaction was allowed to continue for seven hours at the same temperature; and the solution was then distilled at 90° C and 20 mm Hg to obtain 26 g acetone N, N-diisobutylhydrazone (0.14 mole, which was 17.5% of the theoretical yield).



[Compound]
Name
aqueous solution
Quantity
36 g
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6][CH:7]([CH3:9])[CH3:8])[CH:2]([CH3:4])[CH3:3].N.[CH3:11][C:12]([CH3:14])=O.C(#[N:17])C.OO>[Na][Na].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C([O-])(=O)C.[NH4+].O.CO>[CH2:1]([N:5]([CH2:6][CH:7]([CH3:9])[CH3:8])[N:17]=[C:12]([CH3:14])[CH3:11])[CH:2]([CH3:4])[CH3:3] |f:7.8|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
206 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)NCC(C)C
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
92.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
solvent
|
|
Smiles
|
[Na][Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was brought to 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were introduced
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
and the solution was then distilled at 90° C
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)N(N=C(C)C)CC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 14.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
